molecular formula C26H36FN3O2 B4649263 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol

2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol

Cat. No. B4649263
M. Wt: 441.6 g/mol
InChI Key: LYGKEMWTKLRSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and mood. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol involves the selective blockade of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound can reduce the reinforcing effects of drugs of abuse and alleviate the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol are primarily mediated by its selective blockade of the dopamine D3 receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking this receptor, this compound can modulate the release of these neurotransmitters and alter the activity of various brain regions, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol in lab experiments include its high selectivity for the dopamine D3 receptor, its potent binding affinity, and its well-characterized mechanism of action. However, its limitations include its low solubility in water, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol. These include:
1. Further exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders.
2. Development of novel analogs with improved pharmacological properties and reduced toxicity.
3. Investigation of its effects on other neurotransmitter systems and brain regions.
4. Study of its potential interactions with other drugs and medications.
5. Evaluation of its safety and efficacy in clinical trials.
In conclusion, 2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol is a promising chemical compound with significant potential in the treatment of various neurological and psychiatric disorders. Its selective blockade of the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in the regulation of reward, motivation, and mood. Further research is needed to fully explore its therapeutic potential and develop novel analogs with improved pharmacological properties.

Scientific Research Applications

2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of drug addiction, schizophrenia, depression, and Parkinson's disease.

properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[1-(2-fluorophenyl)piperidin-4-yl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36FN3O2/c1-2-32-26-10-6-3-7-21(26)19-29-16-17-30(20-23(29)13-18-31)22-11-14-28(15-12-22)25-9-5-4-8-24(25)27/h3-10,22-23,31H,2,11-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGKEMWTKLRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)C3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(2-Ethoxybenzyl)-4-[1-(2-fluorophenyl)piperidin-4-yl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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